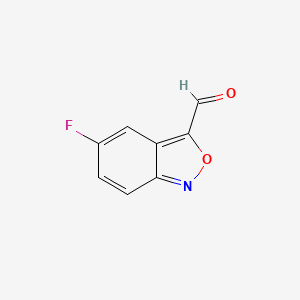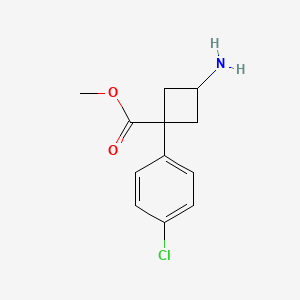![molecular formula C9H16N4O B13308839 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol](/img/structure/B13308839.png)
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol is a synthetic organic compound featuring a pyrrolidine ring substituted with a triazole moiety and an alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 1-azido-2-propanol, and the alkyne is propyne.
Pyrrolidine Ring Construction: The pyrrolidine ring is usually constructed through a cyclization reaction involving a suitable precursor, such as 4-penten-1-ol, which undergoes intramolecular cyclization.
Coupling of Triazole and Pyrrolidine: The triazole and pyrrolidine moieties are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow techniques to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: Hydrogenation catalysts like Pd/C.
Substitution: TsCl, followed by nucleophiles like NaN₃ or KCN.
Major Products
Oxidation: 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a ligand for studying protein interactions due to its triazole ring, which can mimic peptide bonds and interact with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The triazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially modulating their activity. The pyrrolidine ring may also contribute to binding affinity and specificity through steric and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a propan-2-yl group.
3-(1-Phenyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a propan-2-yl group.
Uniqueness
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol is unique due to the presence of the propan-2-yl group, which can influence its lipophilicity and steric properties, potentially leading to different biological activities and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-(1-propan-2-yltriazol-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H16N4O/c1-7(2)13-5-8(11-12-13)9(14)3-4-10-6-9/h5,7,10,14H,3-4,6H2,1-2H3 |
Clave InChI |
BVNNOSNAGUKDDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(N=N1)C2(CCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


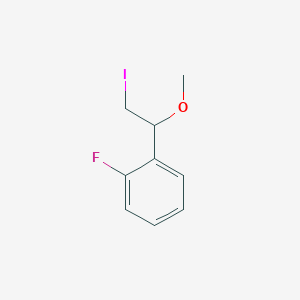
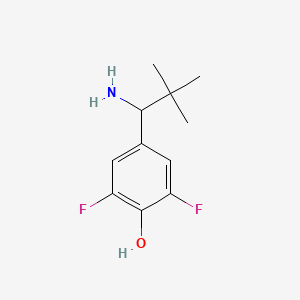
![N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide](/img/structure/B13308784.png)
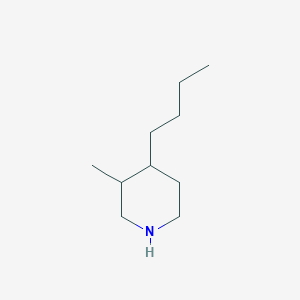
![2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13308799.png)

![2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13308809.png)
![N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13308814.png)

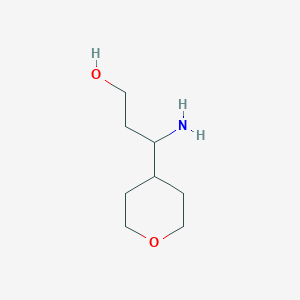
![5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)
